molecular formula C10H10N2OS B2993937 2-(Thiolan-3-yloxy)pyridine-3-carbonitrile CAS No. 2167151-38-2

2-(Thiolan-3-yloxy)pyridine-3-carbonitrile

Cat. No.: B2993937
CAS No.: 2167151-38-2
M. Wt: 206.26
InChI Key: SOSOYUPEAIERRJ-UHFFFAOYSA-N
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Description

2-(Thiolan-3-yloxy)pyridine-3-carbonitrile is an organic compound with the molecular formula C10H10N2OS It features a pyridine ring substituted with a thiolan-3-yloxy group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiolan-3-yloxy)pyridine-3-carbonitrile typically involves the reaction of pyridine-3-carbonitrile with thiolan-3-ol under specific conditions. One common method includes:

    Starting Materials: Pyridine-3-carbonitrile and thiolan-3-ol.

    Catalysts: A base such as potassium carbonate.

    Solvent: An aprotic solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Thiolan-3-yloxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

2-(Thiolan-3-yloxy)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Thiolan-3-yloxy)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiolan-3-yloxy group can form covalent bonds with nucleophilic sites on proteins, while the pyridine ring can participate in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiolan-3-yloxy)pyridine-4-carbonitrile: Similar structure but with the carbonitrile group at the 4-position.

    2-(Thiolan-2-yloxy)pyridine-3-carbonitrile: Similar structure but with the thiolan group at the 2-position.

    2-(Thiolan-3-yloxy)pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

Uniqueness

2-(Thiolan-3-yloxy)pyridine-3-carbonitrile is unique due to the specific positioning of the thiolan-3-yloxy and carbonitrile groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(thiolan-3-yloxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-6-8-2-1-4-12-10(8)13-9-3-5-14-7-9/h1-2,4,9H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSOYUPEAIERRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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